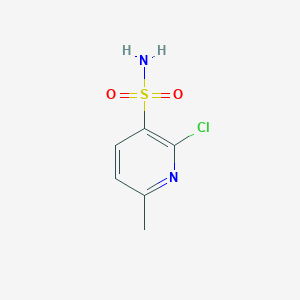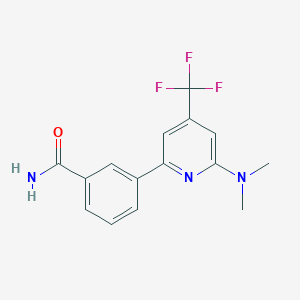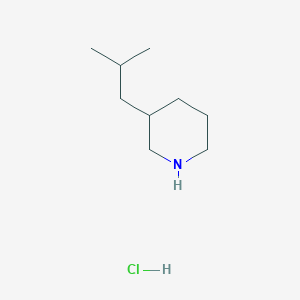
3-(2-Methylpropyl)piperidine hydrochloride
説明
3-(2-Methylpropyl)piperidine hydrochloride is a chemical compound with the CAS Number: 956324-88-2 . It has a molecular weight of 177.72 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
Piperidines, including 3-(2-Methylpropyl)piperidine hydrochloride, are important synthetic fragments for designing drugs . They are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An efficient method for the synthesis of highly functionalized piperidines involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines .Molecular Structure Analysis
The molecular structure of 3-(2-Methylpropyl)piperidine hydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C9H19N.ClH/c1-8(2)6-9-4-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H .Chemical Reactions Analysis
Piperidines, such as 3-(2-Methylpropyl)piperidine hydrochloride, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
3-(2-Methylpropyl)piperidine hydrochloride is a powder at room temperature . It has a molecular weight of 177.72 and a melting point of 135-136 degrees Celsius .科学的研究の応用
Drug Design and Synthesis
3-(2-Methylpropyl)piperidine hydrochloride: is a valuable building block in the synthesis of pharmaceuticals. Its piperidine core is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drugs . Researchers utilize this compound to create novel drug candidates with potential therapeutic effects.
Pharmacological Research
This compound plays a significant role in pharmacological research due to its presence in various piperidine derivatives, which are active in more than twenty classes of pharmaceuticals . It serves as a key intermediate in the development of new medications for diseases such as Alzheimer’s, cancer, and infectious diseases .
Biological Activity Studies
The piperidine moiety is known for its biological activity3-(2-Methylpropyl)piperidine hydrochloride can be used to synthesize compounds for biological evaluation, helping to identify new biologically active molecules . This is crucial for discovering new drugs and understanding their mechanisms of action.
Chiral Optimization in Drug Development
Chirality is an important aspect of drug efficacy3-(2-Methylpropyl)piperidine hydrochloride can be used in chiral optimization processes to produce enantiomerically pure substances, which are often more effective and safer as drugs .
Antiviral Research
Piperidine derivatives, including those derived from 3-(2-Methylpropyl)piperidine hydrochloride , have shown promise as antiviral agents. They are being studied for their potential to inhibit viral replication and treat various viral infections .
Analgesic Development
Due to the piperidine structure’s relevance in pain management, derivatives of 3-(2-Methylpropyl)piperidine hydrochloride are explored for their analgesic properties. This research aims to develop new painkillers that are more effective and have fewer side effects .
Anticancer Agent Synthesis
The compound is also investigated for its potential use in synthesizing anticancer agents. By modifying the piperidine ring, researchers aim to create new molecules that can target and inhibit the growth of cancer cells .
Neuroprotective Agent Exploration
Finally, 3-(2-Methylpropyl)piperidine hydrochloride is used in the synthesis of neuroprotective agents. These agents are designed to protect nerve cells from damage, which is particularly relevant in conditions like Parkinson’s disease and stroke .
Safety and Hazards
This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage and is harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
Piperidines, including 3-(2-Methylpropyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
特性
IUPAC Name |
3-(2-methylpropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)6-9-4-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDLRDKTNUZNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



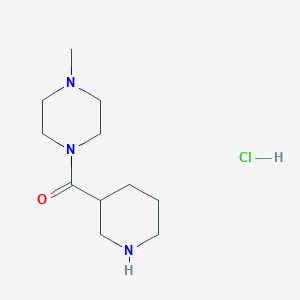
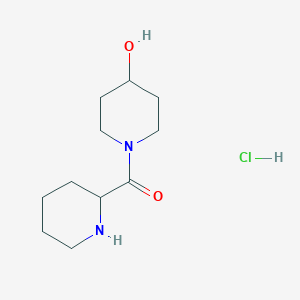
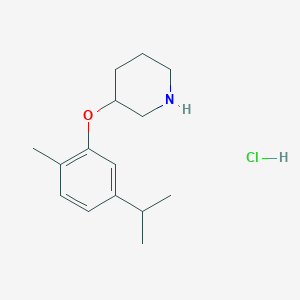
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)
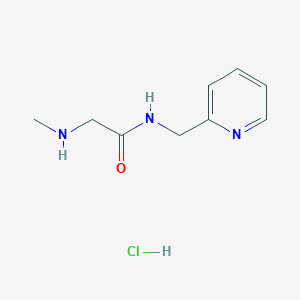
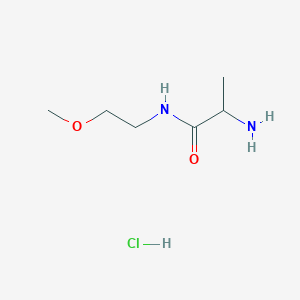
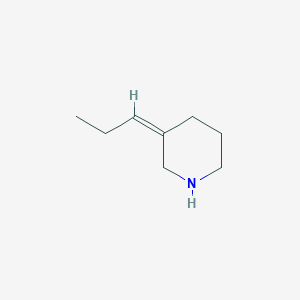
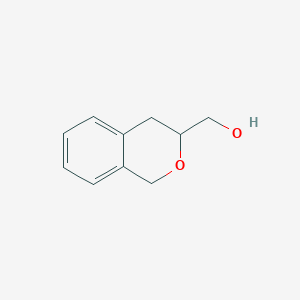
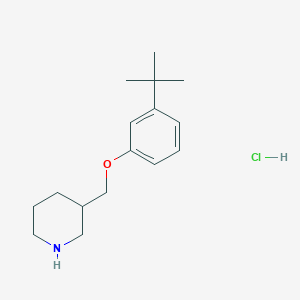

![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)
